BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide

Medicinal Chemistry Drug Design ADME Prediction

This indol-3-ylglyoxylamide bears a 4-isopropyl-3-methylphenyl amide substituent (XLogP3 4.3, MW 320.4)—a sterically hindered N-aryl group distinct from common benzyl or phenethyl analogs used in BzR ligand studies. The unique substitution profile enables systematic SAR interrogation of lipophilicity-driven target affinity, subtype selectivity, and membrane permeability. Its unsubstituted indole 2-position permits downstream synthetic diversification into 2-substituted libraries. Supplied at ≥95% purity in 10–250 mg quantities. An essential entry for building indole-glyoxylamide SAR matrices to deconvolute amide-side-chain contributions to anticancer and benzodiazepine receptor target engagement.

Molecular Formula C20H20N2O2
Molecular Weight 320.392
CAS No. 946387-20-8
Cat. No. B2841541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide
CAS946387-20-8
Molecular FormulaC20H20N2O2
Molecular Weight320.392
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C(C)C
InChIInChI=1S/C20H20N2O2/c1-12(2)15-9-8-14(10-13(15)3)22-20(24)19(23)17-11-21-18-7-5-4-6-16(17)18/h4-12,21H,1-3H3,(H,22,24)
InChIKeyJOURYCLOOIDCJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-Indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide (CAS 946387-20-8): Core Chemical Identity and Procurement Context


The compound 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide (CAS 946387-20-8) is a synthetic indol-3-ylglyoxylamide derivative characterized by a 4-isopropyl-3-methylphenyl substituent on the amide nitrogen. Its core scaffold comprises an indole ring connected via an α-ketoamide (oxoacetamide) linker to a sterically hindered, lipophilic aryl group. This structural class—indol-3-ylglyoxylamides—has been disclosed in patents as possessing anticancer, cytotoxic, and anti-angiogenic activities [1], and close analogs have been investigated as benzodiazepine receptor ligands [2]. The compound is commercially available from multiple suppliers as a research-grade small molecule, with a molecular formula of C20H20N2O2 and a molecular weight of 320.4 g/mol [3].

Why Generic Substitution of 2-(1H-Indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide with Other Indol-3-ylglyoxylamides Is Not Warranted


Indol-3-ylglyoxylamides are not a uniform compound class. Systematic structure-activity relationship (SAR) studies on this scaffold demonstrate that the amide side chain dictates both the magnitude of target affinity and subtype selectivity. For benzodiazepine receptor ligands, switching from an N-benzyl to an N-(R)-1-indanyl side chain altered Ki values from 675 nM to 28 nM—a 24-fold difference [1]. Similarly, the presence and position of substituents on the indole ring (5-Cl, 5-NO2, 5-H) profoundly modulate potency within the same amide series [1]. In the antitumor patent literature, variations in the amide substituent (aryl, heteroaryl, alkyl) are explicitly claimed to generate compounds with distinct activity profiles against solid tumors [2]. Therefore, substituting the 4-isopropyl-3-methylphenyl amide group of the target compound with a simpler benzyl, phenethyl, or unsubstituted phenyl amide—even if the indole-glyoxylamide core is retained—is predicted to yield a different pharmacological or physicochemical profile, making data derived from one analog non-transferable to another without explicit experimental verification.

2-(1H-Indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide: Quantitative Comparator-Based Differentiation Evidence


Lipophilicity (XLogP3) Comparison: Enhanced Predicted Membrane Permeability Relative to N-Benzyl Indol-3-ylglyoxylamide

The target compound exhibits a computed XLogP3 value of 4.3, which is substantially higher than that of the structurally related N-benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (XLogP3 approximately 2.8, based on PubChem data for CID 2993793). This difference arises from the replacement of the benzyl group with a 4-isopropyl-3-methylphenyl group, which adds three additional aliphatic carbon atoms. In the context of CNS drug design, compounds with XLogP values in the 2–5 range are typically favored for blood-brain barrier penetration [1]. The 1.5-unit increase in XLogP corresponds to a predicted increase in log P(octanol/water) of approximately 1.5 log units, which can significantly influence membrane partitioning and non-specific protein binding [2]. This physicochemical differentiation indicates that the target compound is not interchangeable with less lipophilic indol-3-ylglyoxylamides in applications where passive membrane permeability is a critical selection criterion.

Medicinal Chemistry Drug Design ADME Prediction

Hydrogen Bond Donor Count Differentiation: Reduced HBD Count Relative to 5-Substituted Indole Analogs

The target compound possesses two hydrogen bond donors (HBD): the indole NH and the amide NH. In contrast, many indol-3-ylglyoxylamides bearing a 5-substituent on the indole ring (e.g., 5-Cl, 5-NO2, or 5-OH derivatives) may retain the indole NH but add a third HBD if the substituent is a hydroxyl group, or alter the electronic character of the indole NH pKa. For benzodiazepine receptor ligands, SAR studies have shown that 5-substituted and 5-unsubstituted indol-3-ylglyoxylamides exhibit distinct binding modes and affinity trends, with 5-Cl and 5-NO2 derivatives showing Ki values as low as 28 nM while 5-H analogs gave Ki = 675 nM for the same amide side chain [1]. The target compound's unsubstituted indole ring (5-H) yields a lower HBD count and a distinct electronic profile compared to electron-withdrawing 5-substituted analogs, which can affect both target binding and membrane permeation. This difference is critical for procurement decisions where the objective is to probe the effect of indole ring electronics on biological activity.

Medicinal Chemistry Permeability Optimization Compound Selection

Molecular Weight and Rotatable Bond Differentiation: Physicochemical Profile Distinct from N-Arylalkyl Indol-3-ylglyoxylamide Comparators

The target compound (MW = 320.4 g/mol; 4 rotatable bonds) occupies a physicochemical space that is distinguishable from both smaller and larger indol-3-ylglyoxylamide analogs. N-Benzyl-2-(1H-indol-3-yl)-2-oxoacetamide (CID 2993793) has a molecular weight of 278.3 g/mol with 3 rotatable bonds, while N-(2-adamantan-1-yl-1H-indol-3-yl)-2-oxoacetamide derivatives exceed 400 g/mol [1]. The target compound's MW falls within the optimal range for lead-like compounds (MW 200–350) as defined by multiple parameters for drug-likeness, and its rotatable bond count of 4 is below the typical cutoff of 10 for oral bioavailability [2]. This intermediate size and flexibility profile may offer a practical balance between the structural simplicity of benzyl analogs and the synthetic complexity of adamantyl-substituted derivatives, potentially simplifying SAR deconvolution in hit-to-lead campaigns.

Physicochemical Property Comparison Compound Procurement Screening Library Design

Patent-Class Activity Inference: Potential Antitumor Activity Differentiated from Benzodiazepine Receptor-Targeted Indol-3-ylglyoxylamides

The target compound belongs to the 3-oxoacetamideindolyl class, which is claimed in patent US20030181482A1 to exhibit potent anticancer, cytotoxic, and anti-angiogenic activities [1]. A separate patent family (US6987122B1) specifically claims 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives for antitumor activity against solid tumors, particularly colon and lung tumors [2]. In contrast, several structurally related N-substituted indol-3-ylglyoxylamides have been developed as benzodiazepine receptor (BzR) ligands with nanomolar affinity for central BzR subtypes [3]. This bifurcation in reported biological activity—anticancer vs. CNS modulation—depending on the amide substituent indicates that the target compound's 4-isopropyl-3-methylphenyl group may steer its activity profile toward the antitumor domain, though direct confirmatory data for this specific compound is not publicly available. The differentiation is based on patent-class assignment rather than head-to-head bioassay comparison, and must be treated as a hypothesis-generating classification rather than proven selectivity.

Anticancer Research Compound Classification Target Selection

Optimal Application Scenarios for 2-(1H-Indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide Based on Differentiating Evidence


Constructing Structure-Activity Relationship (SAR) Libraries Around the Indol-3-ylglyoxylamide Scaffold

The target compound's distinct physicochemical signature—XLogP3 of 4.3, MW of 320.4 g/mol, and an unsubstituted indole ring—makes it a valuable entry in SAR matrix libraries designed to probe the effects of amide-side-chain lipophilicity and steric bulk on biological activity. By systematically comparing this compound with the N-benzyl analog (XLogP3 ~2.8) and more complex adamantyl derivatives (MW >400), researchers can deconvolute the contribution of lipophilicity to target binding, cellular permeability, and non-specific protein binding [1]. The 4-isopropyl-3-methylphenyl group provides a sterically hindered, moderately hindered aryl group that is distinct from planar benzyl or phenethyl substituents commonly found in related BzR ligands, allowing assessment of steric tolerance in the target binding site .

Investigating Antitumor Mechanisms Using 3-Oxoacetamideindolyl Chemical Probes

Given that the compound's scaffold is explicitly claimed in patents for anticancer and anti-angiogenic activity [1], the target compound can serve as a starting point for evaluating the antitumor potential of indol-3-ylglyoxylamides bearing bulky N-aryl substituents. The 4-isopropyl-3-methylphenyl group introduces steric bulk that may impart selectivity against certain kinase or protein-protein interaction targets implicated in solid tumor biology, as suggested by the patent literature on this class . Researchers should, however, note that direct IC50 data against specific cancer cell lines is not publicly available for this exact compound, and pilot cytotoxicity screening is recommended before committing to large-scale studies.

Physicochemical Property-Based Compound Selection for Membrane Permeation Studies

With a computed XLogP3 of 4.3 and only 2 hydrogen bond donors, the target compound occupies a favorable region of physicochemical space for passive membrane permeability. This profile can be exploited in studies comparing the permeation rates of indol-3-ylglyoxylamides across Caco-2 or MDCK cell monolayers, where compounds with XLogP values between 3 and 5 typically exhibit optimal permeability [1]. The target compound's intermediate MW and moderate flexibility (4 rotatable bonds) further support its use as a tool compound for investigating how systematic increases in amide-side-chain lipophilicity affect cellular uptake and intracellular target engagement, relative to both more polar (N-benzyl) and more lipophilic (adamantyl-substituted) analogs .

Synthetic Chemistry: Building Block for Elaboration at the Indole 2-Position

The target compound features an unsubstituted indole 2-position, leaving this site available for further synthetic elaboration. In contrast, published series of 2-adamantyl-substituted indol-3-ylglyoxylamides have already occupied the indole 2-position, limiting their utility as versatile intermediates [1]. The compound's commercial availability from multiple suppliers (e.g., CymitQuimica as WMB38720, minimum 95% purity) at quantities ranging from 10 mg to 250 mg facilitates its procurement for medicinal chemistry campaigns aimed at generating 2-substituted indole libraries while preserving the 3-glyoxylamide pharmacophore .

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-[3-methyl-4-(propan-2-yl)phenyl]-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.